N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has highlighted the potential anticancer properties of compounds similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide. Aryl/heteroaryl sulfonamide compounds, for instance, have shown promising in vitro anticancer activities, attributed to their ability to inhibit carbonic anhydrase isozymes. These isozymes play crucial roles in various biological processes, including tumorigenesis. The synthesis of novel sulfonamide derivatives has been explored for their anticancer activities, with some showing interesting results in comparison to reference drugs like doxorubicin. This research suggests a mechanism involving the inhibition of carbonic anhydrase isozyme II, proposing a potential pathway for anticancer activity (Al-Said et al., 2010).
Synthesis and Biological Evaluation of Novel Compounds
The development and evaluation of new sulfonamide derivatives for their biological activities have been a significant area of research. Novel quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage have been synthesized and assessed for their antimicrobial and antifungal activities. Such studies indicate the potential of these compounds to serve as effective antimicrobial agents against various bacterial and fungal strains. This highlights the versatility of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide and related compounds in contributing to the development of new therapeutic agents (Patel et al., 2021).
Role in Carbonic Anhydrase Isozyme Study
Research into the inhibition of carbonic anhydrase isozymes by sulfonamide derivatives, including compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide, has provided insights into their potential therapeutic applications. These compounds have been evaluated for their ability to inhibit human carbonic anhydrase isoforms, demonstrating significant inhibitory activity. This line of research not only underscores the therapeutic potential of these compounds but also contributes to our understanding of the role of carbonic anhydrase isozymes in various physiological and pathological processes (Al-Sanea et al., 2019).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-2-16-8-10-18(25-16)26(23,24)20-15-7-9-17-14(12-15)4-3-11-21(17)19(22)13-5-6-13/h7-10,12-13,20H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXUQUMYLAUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide |
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